molecular formula C12H11NO2 B186490 N-(3-Buten-1-yl)phthalimide CAS No. 52898-32-5

N-(3-Buten-1-yl)phthalimide

Cat. No. B186490
CAS RN: 52898-32-5
M. Wt: 201.22 g/mol
InChI Key: ZDOLXCKKXHSEJG-UHFFFAOYSA-N
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Description

“N-(3-Buten-1-yl)phthalimide” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol . The compound is also known by other names such as 2-(But-3-en-1-yl)isoindoline-1,3-dione .


Molecular Structure Analysis

The molecular structure of “N-(3-Buten-1-yl)phthalimide” consists of a phthalimide group attached to a butenyl group . The InChI code for the compound is InChI=1S/C12H11NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h2,4-7H,1,3,8H2 .


Physical And Chemical Properties Analysis

“N-(3-Buten-1-yl)phthalimide” has a molecular weight of 201.22 g/mol . It has a XLogP3 value of 2.6, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are 201.078978594 g/mol . The topological polar surface area is 37.4 Ų .

Scientific Research Applications

Synthesis and Structural Studies

N-(3-Buten-1-yl)phthalimide and its derivatives are primarily involved in synthetic and structural chemistry research. The synthesis and characterization of various N-substituted phthalimides, including N-alkyl and N-alkenyl derivatives, have been a focus of several studies. For instance, research conducted by El-Bardan (1998) involved the synthesis of N-[Alkyl (4′- Substituted Phenylthio)] Phthalimides, examining their structural properties using various spectroscopic techniques (El-Bardan, 1998).

Photochemical Applications

Phthalimides, including N-(3-Buten-1-yl)phthalimide derivatives, are also significant in photochemistry research. Mazzocchi and Khachik (1981) investigated the regiochemistry of trapped radical anion-radical cation pairs from aryl substituted phthalimides, highlighting the impact of substituent effects on radical anion in photochemical processes (Mazzocchi & Khachik, 1981).

Antimicrobial Studies

Some studies have explored the antimicrobial potential of phthalimide derivatives. For example, Singh et al. (2015) synthesized N-(silatranylpropyl)phthalimide and evaluated its antimicrobial activity, showcasing the potential biomedical applications of these compounds (Singh et al., 2015).

Catalytic and Organic Synthesis

N-(3-Buten-1-yl)phthalimide and related compounds have been utilized in catalysis and organic synthesis. Pluta et al. (2014) developed a method for the synthesis of N-(trifluoromethylthio)phthalimide, demonstrating its use in the trifluoromethylthiolation of boronic acids and alkynes, which is significant in pharmaceutical and agrochemical research (Pluta, Nikolaienko, & Rueping, 2014).

Materials Science

The synthesis and characterization of phthalimide derivatives are relevant in materials science. Behniafar and Banihashemi (2004) synthesized new aromatic poly(amide-imide)s based on N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide, investigating their solubility, crystallinity, and thermal stability. This study highlights the application of phthalimide derivatives in the development of new materials (Behniafar & Banihashemi, 2004).

Safety And Hazards

“N-(3-Buten-1-yl)phthalimide” should be handled with care. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . Provide appropriate exhaust ventilation at places where dust is formed . Wear suitable protective equipment .

properties

IUPAC Name

2-but-3-enylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h2,4-7H,1,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOLXCKKXHSEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320898
Record name N-(3-Buten-1-yl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Buten-1-yl)phthalimide

CAS RN

52898-32-5
Record name 52898-32-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Buten-1-yl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromo-1-butene (8-3, 20 g, 148 mmol) in DMF (150 mL) was added potassium phthalimide (8-4, 25 g, 133 mmol) and the mixture stirred for 18 hours at 70° C. After cooling to RT, the mixture was diluted with ether, washed with water and brine, dried over MgSO4, and concentrated to give 8-5 as a white solid.
Quantity
20 g
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reactant
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25 g
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Quantity
150 mL
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solvent
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Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

50 g (370 mmol) 4-bromo-1-butene and 68.5 g (370 mmol) phthalimide potassium salt are suspended in 800 ml ethyl methyl ketone and heated under reflux for 14 hours. After cooling, the mixture is filtrated and the filtrate is concentrated under vacuum. The residue is taken up in acetic acid ethyl ester and washed with water. The organic phase is dried over sodium sulfate and the solvent is removed under vacuum: yield 50 g (67%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
68.5 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of phthalimide (3.92 g, 26.6 mmol) and potassium carbonate (9.20 g, 66.6 mmol) in acetonitrile (44 ml), was added 4-bromo-1-butene (2.26 ml, 22.2 mmol) at room temperature. The resulting reaction mixture was stirred at 90° C. for 13 hours. After the reaction complete, the reaction mixture thus obtained was filtered through a plug of Celite. The filtrate was concentrated under reduced pressure to obtain the title compound (2.23 g). The compound was used for the next step without further purification.
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
2.26 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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